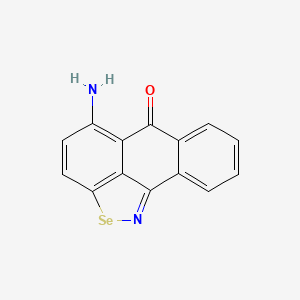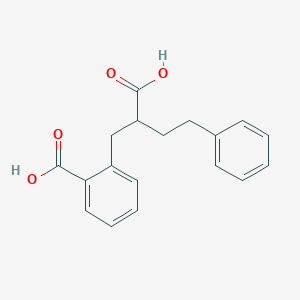
2-(2-Carboxy-4-phenylbutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxy-4-phenylbutyl)benzoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid, characterized by the presence of a carboxylic acid group attached to a phenylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxy-4-phenylbutyl)benzoic acid typically involves the reaction of benzoic acid derivatives with phenylbutyl intermediates. One common method is the Friedel-Crafts acylation, where benzoic acid is reacted with a phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Carboxy-4-phenylbutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, and halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
2-(2-Carboxy-4-phenylbutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxy-4-phenylbutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The phenylbutyl side chain may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Benzoic Acid: A simpler structure with a single carboxylic acid group attached to a benzene ring.
Phenylbutyric Acid: Contains a phenyl group attached to a butyric acid chain.
2-Phenylbenzoic Acid: Features a phenyl group attached to the benzoic acid core.
Uniqueness: 2-(2-Carboxy-4-phenylbutyl)benzoic acid is unique due to the combination of a carboxylic acid group and a phenylbutyl side chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
5445-50-1 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(2-carboxy-4-phenylbutyl)benzoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)15(11-10-13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)18(21)22/h1-9,15H,10-12H2,(H,19,20)(H,21,22) |
Clé InChI |
JGLZLLUGGLSKIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(CC2=CC=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


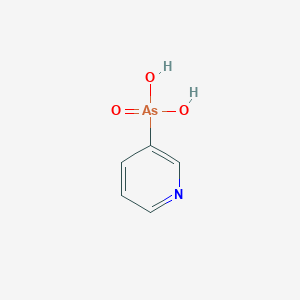

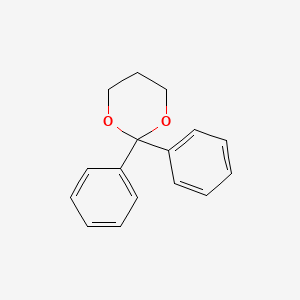
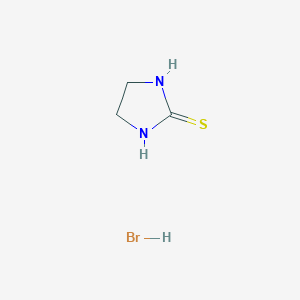
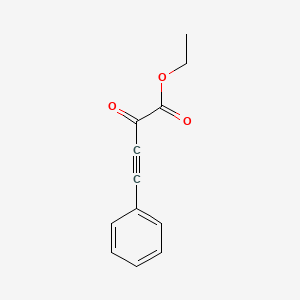

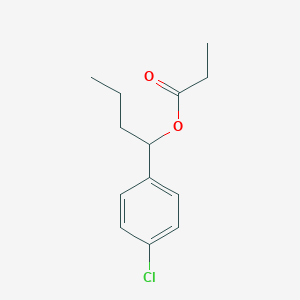
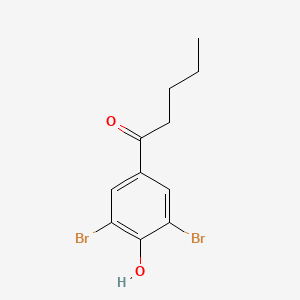
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
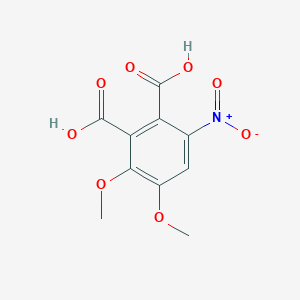
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
